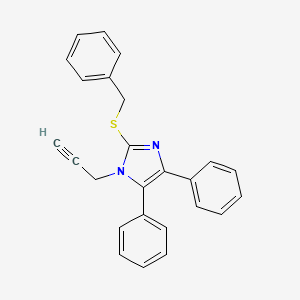

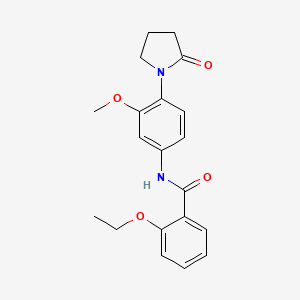

2-(benzylsulfanyl)-4,5-diphenyl-1-(2-propynyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Benzylsulfanyl)-4,5-diphenyl-1-(2-propynyl)-1H-imidazole (2-BDPI) is a small molecule that has been studied in recent years for its potential applications in scientific research. It is a member of the imidazole family, which is known for its diverse range of biological activities. 2-BDPI has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its ability to modulate cell signaling pathways.

Scientific Research Applications

Catalysis and Synthesis

One application of similar compounds involves their synthesis through catalytic methods. For example, β–Cyclodextrin–Propyl Sulfonic Acid catalyzes the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing an efficient, solvent-free medium for producing these compounds with excellent yields (Yan Ran, Ming Li, Zongren Zhang, 2015). Similarly, ionic liquids such as 1,3-disulfonic acid imidazolium hydrogen sulfate have been used as dual catalysts for synthesizing tetrasubstituted imidazoles under solvent-free conditions, emphasizing the role of dual hydrogen-bond donors in the reaction efficiency (M. Zolfigol et al., 2013).

Antioxidant Properties

A study on 5-Substituted 1-Aryl-2,3-diphenyl imidazoles synthesized via a reflux condition in polyethylene glycol (PEG-400) revealed compounds with significant antioxidant activities, highlighting the potential of these compounds in developing new antioxidant agents (N. Naik, H. V. Kumar, J. Rangaswamy, 2012).

Antimicrobial and Antifungal Activities

Novel imidazole analogs have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, certain 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives have shown promising results in assays for analgesic activity and could have potential applications in developing new analgesic agents (O. Uçucu, N. G. Karaburun, I. Işikdağ, 2001). Additionally, 2-aryl-4,5-diphenyl-1H-imidazoles have been explored for their antibacterial evaluation, further extending the potential applications of these compounds in medicinal chemistry (A. Jain, V. Ravichandran, Madhvi Sisodiya, R. Agrawal, 2010).

Luminescence Sensing

Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylates have been developed for luminescence sensing of benzaldehyde and its derivatives, demonstrating the versatility of imidazole derivatives in sensor technology (B. Shi, Yuanhao Zhong, Lili Guo, Gang Li, 2015).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown Given the complexity of biological systems, it is likely that the compound interacts with multiple pathways, leading to a cascade of downstream effects

Action Environment

The action environment refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, presence of other molecules, and cellular context . These factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

2-benzylsulfanyl-4,5-diphenyl-1-prop-2-ynylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h1,3-17H,18-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPELPOVTPCBCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfanyl)-4,5-diphenyl-1-(2-propynyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2921007.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2921009.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2921012.png)

![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2921016.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide](/img/structure/B2921022.png)

![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2921028.png)

![8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2921029.png)